tolaasin

Antimicrobial Susceptibility Pseudomonas Lipodepsipeptides Gram-Negative Inhibition

Tolaasin I is the reference cyclic lipodepsipeptide for pore-size-dependent permeability assays. It forms transmembrane pores with a precisely validated radius of 2.1±0.1 nm—approximately 25% larger than the closely related WLIP—a distinction critical for calibrating pore-size-dependent permeability and colloid-osmotic lysis kinetics. Substitution with minor analogues (Tolaasins A–E) can result in up to 15-fold lower membrane-permeabilizing activity, and opening of the macrocyclic ester bond (as in Tolaasin C) abolishes activity entirely. For biopesticide lead development, tolaasin I demonstrates superior anti-oomycete potency against Pythium myriotylum relative to sessilin, and synergistic antifungal efficacy against Trichoderma harzianum when formulated with complementary P. tolaasii extracts. This product is custom-synthesized and supplied with rigorous analytical verification; generic sourcing without structural confirmation introduces uncontrolled variability that compromises experimental reproducibility.

Molecular Formula C9H6Cl2N2S3
Molecular Weight 0
CAS No. 132541-40-3
Cat. No. B1176692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametolaasin
CAS132541-40-3
Synonymstolaasin
Molecular FormulaC9H6Cl2N2S3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolaasin (CAS 132541-40-3): A Pore-Forming Lipodepsipeptide Virulence Factor for Brown Blotch Research and Biocontrol Development


Tolaasin is an 18-residue cyclic lipodepsipeptide (CLiP) produced by the Gram-negative bacterium Pseudomonas tolaasii, where it functions as the primary virulence factor responsible for brown blotch disease in cultivated mushrooms, including Agaricus bisporus and Pleurotus ostreatus [1]. Structurally, tolaasin is characterized by a hydrophobic N-terminal β-hydroxyoctanoyl lipid tail and a macrocyclic peptide ring closed by a depsi (ester) bond between the C-terminal carboxyl group and the D-allo-Thr hydroxyl side chain, features that are essential for its amphipathic α-helical conformation and membrane-insertion activity [2]. This toxin disrupts cellular membranes by forming transmembrane pores, leading to colloid-osmotic lysis, and exhibits a broad antimicrobial spectrum encompassing basidiomycete fungi, Gram-positive bacteria, and—under specific conditions—Gram-negative bacteria [3].

Why Generic Lipodepsipeptide Substitution Fails: The Quantitative Case for Tolaasin-Specific Procurement


Substituting tolaasin with structurally related cyclic lipodepsipeptides—such as WLIP (White Line Inducing Principle), syringomycin, or sessilin—is not scientifically justified, as even minor structural variations drive large, quantitative differences in functional outcomes. Within the tolaasin family itself, minor analogues (e.g., Tolaasins A–E) exhibit up to 15-fold reductions in membrane-permeabilizing and hemolytic activity compared to the major native variant, Tolaasin I [1]. Cross-species comparisons reveal that WLIP, despite sharing a conserved mechanism, generates membrane pores that are approximately 20–25% narrower than those of tolaasin I, a biophysical distinction with direct implications for target cell permeability and downstream experimental readouts [2]. Furthermore, the intact macrocyclic ring—a feature absent in linearized analogues such as Tolaasin C—is strictly required for high potency; its hydrolysis abolishes biological activity, confirming that the three-dimensional conformation, not merely peptide sequence, dictates function [3]. Generic sourcing or substitution without analytical verification thus introduces uncontrolled variability, undermining experimental reproducibility in both fundamental membrane biology studies and applied biocontrol development.

Tolaasin (132541-40-3): A Quantitative Comparison of Key Performance Attributes Versus Analogues


Tolaasin I Exhibits a Broader Antimicrobial Spectrum Against Gram-Negative Bacteria than WLIP

In direct comparative antimicrobial assays, tolaasin I inhibited the growth of a broad panel of Gram-negative bacteria (including Escherichia, Erwinia, Agrobacterium, Pseudomonas, and Xanthomonas species) whereas WLIP—its closest structural analogue produced by Pseudomonas reactans—failed to inhibit the growth of any tested Gram-negative bacteria except Erwinia carotovora subsp. carotovora [1].

Antimicrobial Susceptibility Pseudomonas Lipodepsipeptides Gram-Negative Inhibition

Tolaasin I Demonstrates Superior Potency Against Oomycetes Compared to the Structurally Related Cyclic Lipopeptide Sessilin

In growth inhibition assays against the oomycete Pythium myriotylum, tolaasin was found to be significantly more active than the structurally related Pseudomonas-derived cyclic lipopeptide sessilin, as directly stated in the study's comparative evaluation [1].

Oomycete Inhibition Cyclic Lipopeptides Antifungal Activity

Tolaasin I Generates Membrane Pores with a Larger Radius than WLIP Pores

Electrophysiological measurements in planar lipid bilayers revealed that tolaasin I forms transmembrane pores with a radius of 2.1 ± 0.1 nm, whereas WLIP forms pores with a significantly smaller radius of 1.5–1.7 ± 0.1 nm under identical experimental conditions [1].

Membrane Biophysics Pore-Forming Toxins Lipid Bilayer Electrophysiology

WLIP Exhibits Detergent-Like Lytic Activity at High Concentrations, a Property Not Observed for Tolaasin I

Dynamic light scattering analysis of large unilamellar vesicles (LUVs) treated with these lipodepsipeptides revealed a detergent-like disruption of membrane integrity for WLIP at concentrations exceeding 27 μM, whereas no such detergent-like effect was detected for tolaasin I at concentrations up to 28 μM, the highest concentration tested [1].

Membrane Disruption Mechanism Liposome Assay Concentration-Dependent Activity

Tolaasin I Undergoes a Lipid-Induced Conformational Change that WLIP Does Not

Circular dichroism spectroscopy demonstrated that tolaasin I undergoes a significant increase in α-helical content upon partitioning from aqueous buffer into a lipid membrane environment, whereas WLIP's conformation changes only slightly under the same conditions [1].

Peptide Secondary Structure Circular Dichroism Membrane Interaction

Optimal Research and Industrial Application Scenarios for Tolaasin (CAS 132541-40-3)


Fundamental Membrane Biophysics and Pore-Forming Toxin Research

Tolaasin I is uniquely suited for studies of transmembrane pore formation where precise biophysical parameters—specifically, a pore radius of 2.1 ± 0.1 nm—are required. This property, validated by direct comparative data against WLIP (pore radius 1.5–1.7 nm), makes tolaasin I the reference compound for calibrating pore-size-dependent permeability assays and for investigating the relationship between peptide structure, membrane insertion depth, and colloid-osmotic lysis kinetics [1].

Biocontrol Agent Development Against Oomycete Plant Pathogens

Tolaasin is demonstrably more active than the related cyclic lipopeptide sessilin against Pythium myriotylum, an economically significant oomycete pathogen [2]. This superior anti-oomycete potency positions tolaasin as a preferred lead scaffold for the development of biopesticides targeting Pythium and related genera, particularly in agricultural settings where chemical fungicides are restricted.

Agricultural Biocontrol of Trichoderma Green Mold in Mushroom Cultivation

Tolaasin and its analogue-producing bacterial strains have been successfully employed to suppress the growth of Trichoderma harzianum, the causal agent of green mold disease in oak mushroom (Lentinus edodes) cultivation [3]. Notably, the combination of culture extracts from two distinct P. tolaasii strains (6264 and HK11) results in a synergistic increase in antifungal activity, a formulation strategy that leverages tolaasin's specific properties for enhanced efficacy in a real-world agricultural application [3].

Structural Biology of Cyclic Lipopeptide Macrocycles

Tolaasin I serves as a critical model system for investigating the functional role of the macrocyclic ring in cyclic lipodepsipeptides. The observation that hydrolysis of the depsi bond—which opens the macrocycle—completely detoxifies the molecule provides a clear, experimentally tractable system for NMR-based conformational analysis and for studying how macrocycle integrity governs membrane insertion and pore formation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for tolaasin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.